molecular formula C8H10N6 B1670485 Dicyclanil CAS No. 112636-83-6

Dicyclanil

Cat. No.: B1670485
CAS No.: 112636-83-6
M. Wt: 190.21 g/mol
InChI Key: PKTIFYGCWCQRSX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dicyclanil is a pyrimidine-derived insect growth regulator primarily used in veterinary medicine for the prevention of myiasis or fly-strike . The primary target species for this compound is sheep .

Mode of Action

It appears to act upon the molting process in a similar way as cyromazine, likely interfering with the process of chitin deposition .

Biochemical Pathways

This compound interferes with the molting and pupation in dipteran species .

Pharmacokinetics

Topically administered this compound is poorly absorbed through the skin of sheep, with only about 2% to 4% being absorbed . The absorbed this compound is partly metabolized and excreted through both urine (mainly metabolites) and feces (mainly unchanged this compound) . Approximately 95% of the administered dose is excreted in the 7 days following treatment .

Result of Action

The result of this compound’s action is the prevention of myiasis or fly-strike in sheep . By interfering with the molting process of dipteran species, this compound effectively inhibits the growth and development of these insects . This results in a significant reduction in the incidence of fly-strike in treated sheep .

Action Environment

This compound is slightly toxic to fish and moderately toxic to birds . It is highly toxic to Diptera and Siphonaptera, but only slightly hazardous for other arthropods . This compound is poorly photodegradable in an aqueous environment, but it degrades rapidly (half-life 20 days) in moist soil under aerobic conditions . Therefore, the correct use of this compound on sheep is unlikely to be directly detrimental to the environment .

Biochemical Analysis

Biochemical Properties

Dicyclanil interacts with dipteran species, interfering with their moulting and pupation processes . It is known that this compound has a long-lasting action, which is likely due to its stable cyano group .

Cellular Effects

This compound has been shown to cause a statistically significant increase in heart rate, tidal volume, and minute volume at a dose level of 100 mg/kg bw in studies on the cardiovascular and respiratory systems in rats . It was devoid of significant effects on behavior at a dose level of 1 mg/kg bw in mice .

Molecular Mechanism

It is believed to interfere with the process of chitin deposition, similar to the action of cyromazine

Temporal Effects in Laboratory Settings

This compound has a long-lasting action, which is likely due to its stable cyano group . Approximately 93% of the administered dose was excreted in the first 7 days of dosing (80% via the kidneys) . The remaining was excreted in the following 48 hours .

Dosage Effects in Animal Models

This compound is recommended for one application per season at a therapeutic dose of 30 to 100 mg/kg bw in sheep . At higher doses, this compound caused a statistically significant increase in heart rate, tidal volume, and minute volume in rats .

Metabolic Pathways

This compound’s metabolic pathway involves oxidative cyclopropyl-ring opening at various positions, with further oxidation occurring in some cases . The major metabolite recorded in urine, accounting for approximately 50 to 55% of the administered dose, was a secondary propionic acid amide - N-(4,6-diamino-5-cyano-pyrimidin-2-yl)-propionamide .

Transport and Distribution

This compound is poorly absorbed through the skin of sheep (2% to 4%) . The absorbed this compound is partly metabolized and excreted through both urine (mainly metabolites) and feces (mainly unchanged this compound) .

Subcellular Localization

Given its role as an insect growth regulator and its impact on moulting and pupation processes, it is likely that this compound interacts with specific cellular compartments involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclanil involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .

Properties

IUPAC Name

4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-3-5-6(10)13-8(14-7(5)11)12-4-1-2-4/h4H,1-2H2,(H5,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTIFYGCWCQRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=C(C(=N2)N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041013
Record name Dicyclanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112636-83-6
Record name Dicyclanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112636-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclanil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112636836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyrimidinecarbonitrile, 4,6-diamino-2-(cyclopropylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICYCLANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBC8O809S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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